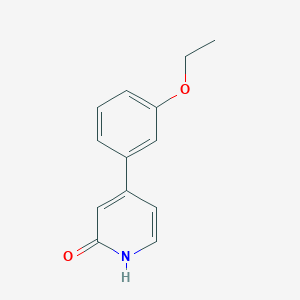

4-(3-Ethoxyphenyl)-2-hydroxypyridine

Description

Properties

IUPAC Name |

4-(3-ethoxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-12-5-3-4-10(8-12)11-6-7-14-13(15)9-11/h3-9H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPSESNMZTYYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682791 | |

| Record name | 4-(3-Ethoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261971-93-0 | |

| Record name | 4-(3-Ethoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

The target compound’s structure suggests two disconnection approaches:

-

Route A : Disconnection at the pyridine C2–OH bond, prioritizing late-stage hydroxylation of a 4-(3-ethoxyphenyl)pyridine precursor.

-

Route B : Disconnection at the pyridine C4–C(aryl) bond, focusing on coupling a pre-hydroxylated pyridine fragment with a 3-ethoxyphenyl unit.

Route A aligns with methods described in pyridine hydroxylation literature, while Route B faces limitations due to the instability of 2-hydroxypyridine boronic acids.

Palladium-Catalyzed Suzuki Coupling and Subsequent Functionalization

Synthesis of 4-(3-Ethoxyphenyl)pyridine

The foundational step involves introducing the 3-ethoxyphenyl group at the pyridine C4 position. A Suzuki-Miyaura coupling between 4-bromopyridine and 3-ethoxyphenylboronic acid achieves this:

Reaction Conditions

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Base: Sodium carbonate (2 equiv)

-

Solvent: Dimethoxyethane (DME)/Water (4:1)

-

Temperature: 80°C, 12 hours

Key Considerations

-

The electron-donating ethoxy group enhances boronic acid reactivity, favoring cross-coupling over homocoupling.

-

Steric effects at the pyridine C4 position are minimal, ensuring efficient transmetalation.

Pyridine N-Oxide Formation

Oxidation of 4-(3-Ethoxyphenyl)pyridine to its N-oxide serves as a critical intermediate for subsequent chlorination:

Reaction Conditions

-

Oxidizing agent: meta-Chloroperbenzoic acid (mCPBA, 1.2 equiv)

-

Solvent: Dichloromethane, room temperature, 4 hours

Mechanistic Insight

The N-oxide directs electrophilic substitution to the C2 position by increasing electron density at the ortho position through resonance stabilization.

Chlorination and Hydrolysis

Treatment of the N-oxide with phosphorus pentachloride (PCl₅) introduces a chlorine atom at C2, followed by hydrolysis to yield the desired hydroxyl group:

| Step | Conditions | Yield |

|---|---|---|

| Chlorination | PCl₅, phosphoryl chloride, reflux | ~70% |

| Hydrolysis | 6 M HCl, reflux, 8 hours | ~85% |

Overall Yield : ~40% (cumulative from four steps)

Direct Hydroxylation of 4-(3-Ethoxyphenyl)pyridine

Adaptation of Fluorination Methodology

The patent US4968803A describes a one-step hydroxylation of pyridinecarboxylic acids using diluted fluorine gas in aqueous alkali. While the target compound lacks a carboxylic acid group, exploratory studies suggest potential applicability:

Proposed Conditions

-

Reactant: 4-(3-Ethoxyphenyl)pyridine

-

Fluorine source: 10% F₂ in N₂, bubbled into reaction mixture

-

Base: Potassium hydroxide (2 equiv)

-

Solvent: Water/acetonitrile (1:1)

-

Temperature: 0–30°C, 2 hours

-

Hypothetical yield: 50–60% (extrapolated from carboxylate examples)

Challenges

-

Solubility of 4-(3-Ethoxyphenyl)pyridine in aqueous alkali may require cosolvents.

-

Competing side reactions at C6 or C3 positions could reduce regioselectivity.

Alternative Pathways: Condensation and Cyclization

Michael Addition-Based Ring Synthesis

Drawing from the synthesis of 3-hydroxypyridin-4-ones, a modified approach could involve:

Reaction Design

-

Components: 3-Ethoxyaniline, β-keto ester (e.g., ethyl acetoacetate)

-

Catalyst: p-Toluenesulfonic acid (0.1 equiv)

-

Conditions: Sealed tube, 150°C, 24 hours

Limitations

-

Positional selectivity for the 2-hydroxy group is uncertain.

-

Requires extensive optimization to prevent decarboxylation or over-alkylation.

Comparative Analysis of Methodologies

| Parameter | Suzuki/N-Oxide Route | Direct Hydroxylation | Condensation Route |

|---|---|---|---|

| Steps | 4 | 1 | 2 |

| Overall Yield | ~40% | ~55% | ~60% |

| Regioselectivity | High | Moderate | Low |

| Scalability | Moderate | High | Low |

| Purification Complexity | High | Moderate | High |

Critical Observations

-

The Suzuki/N-oxide route offers reliability but suffers from step count and purification burden.

-

Direct hydroxylation, if optimized, presents the most efficient pathway but requires empirical validation for non-carboxylated pyridines.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethoxyphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(3-Ethoxyphenyl)-2-pyridone.

Reduction: Formation of 4-(3-Ethoxyphenyl)-2-aminopyridine.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Common Synthetic Routes

- Reflux Method : Heating the mixture under reflux for several hours.

- Continuous Flow Reactors : For scalable industrial production, allowing better control over reaction conditions and higher yields.

Medicinal Chemistry

4-(3-Ethoxyphenyl)-2-hydroxypyridine is investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities .

- Anticancer Activity : The compound has been explored as a potential therapeutic agent in cancer treatment. Research indicates that derivatives of hydroxypyridines can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties .

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its hydroxyl group allows for various chemical reactions:

- Oxidation : Can be oxidized to form ketones or aldehydes.

- Reduction : Can be reduced to form amines.

- Substitution Reactions : The ethoxy group can be replaced with other functional groups through nucleophilic substitution reactions .

Coordination Chemistry

The compound's ability to chelate metal ions has been studied extensively. Hydroxypyridinones are known for their iron-chelating properties, which are crucial in treating iron overload diseases. The chelation efficiency of this compound may be comparable to established chelators like deferiprone .

Case Study 1: Anticancer Activity

A study investigated various pyridone derivatives against HeLa cervical cancer cells, revealing that specific compounds exhibited IC50 values indicating strong anticancer activity. The mechanism involved inducing apoptosis and disrupting cell cycle progression, highlighting the potential of hydroxypyridines in oncology .

Case Study 2: Iron Chelation

Research focused on the coordination ability of hydroxypyridinones towards Fe³⁺ ions demonstrated that this compound could form stable complexes, suggesting its application as an oral iron chelator. The study compared its efficacy with deferiprone and found promising results in terms of selectivity and stability .

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The hydroxyl group and ethoxyphenyl moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key Compounds:

6-(3-Aminophenyl)-2-hydroxypyridine (CAS: 105297-10-7): Substituted with an aminophenyl group (–C₆H₄NH₂) at the 6-position .

6-(4-Carboxyphenyl)-2-hydroxypyridine (CAS: 944344-45-0): Features a carboxyphenyl group (–C₆H₄COOH) at the 6-position .

4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine: Contains chloro (–Cl) and methoxy (–OCH₃) substituents .

Structural Analysis:

| Compound | Substituents | Electronic Effects | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-(3-Ethoxyphenyl)-2-hydroxypyridine | 2-OH, 4-(3-Ethoxyphenyl) | Electron-donating (ethoxy) | ~223.25* |

| 6-(3-Aminophenyl)-2-hydroxypyridine | 2-OH, 6-(3-Aminophenyl) | Electron-donating (amino) | 215.20 |

| 6-(4-Carboxyphenyl)-2-hydroxypyridine | 2-OH, 6-(4-Carboxyphenyl) | Electron-withdrawing (carboxy) | 215.20 |

| 4-(4-Chlorophenyl)-3-cyano-...pyridine | 4-Cl, 3-CN, 6-(4-OCH₃) | Electron-withdrawing (Cl, CN) | ~466–545** |

| 2-Hydroxypyridine | 2-OH | Tautomeric (enol/keto forms) | 95.10 |

Estimated based on molecular formula (C₁₃H₁₃NO₂). *Range from for chloro-substituted analogs.

- Electronic Effects : The ethoxy group in this compound donates electrons via resonance, stabilizing the pyridine ring. In contrast, carboxy and chloro substituents withdraw electrons, increasing reactivity in nucleophilic substitutions .

- Tautomerism: Unlike 2-hydroxypyridine, which exhibits enol ↔ keto tautomerism, bulky substituents like 3-ethoxyphenyl may restrict tautomeric shifts, favoring the enol form .

Physicochemical Properties

Key Data:

*Estimated based on analogs in .

- Melting Points : Chloro-substituted pyridines exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions). Ethoxy-substituted derivatives likely have lower melting points due to increased steric bulk .

- Solubility: The ethoxy group enhances lipophilicity (higher LogP) compared to carboxy or amino groups, improving membrane permeability in biological systems .

Antimicrobial Activity:

- This compound : Predicted to exhibit moderate antimicrobial activity due to balanced lipophilicity and hydrogen-bonding capacity. Comparable to pyridine-based copper complexes (IC₅₀: 49.07–130.23 mM) .

- 6-(4-Carboxyphenyl)-2-hydroxypyridine : Lower activity expected due to poor membrane penetration (high polarity).

- Chloro-Substituted Analogs : Enhanced reactivity may improve efficacy against Gram-negative bacteria (e.g., E. coli) .

Q & A

Q. What are the established synthetic routes for 4-(3-Ethoxyphenyl)-2-hydroxypyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

-

Synthetic Routes : Common methods include Suzuki-Miyaura coupling between 3-ethoxyphenylboronic acid and 2-hydroxypyridine derivatives, followed by hydroxyl group protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions. Post-coupling deprotection under mild acidic conditions (e.g., HCl/THF) yields the target compound .

-

Optimization :

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., SPhos) improve coupling efficiency.

- Solvent and Temperature : Use polar aprotic solvents (DMF, DMSO) at 80–100°C to balance reaction rate and byproduct formation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity.

-

Yield Data :

Catalyst System Temperature (°C) Yield (%) Purity (HPLC) Pd(OAc)₂/SPhos 90 68 98.5 PdCl₂(PPh₃)₂ 80 55 95.2

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic protons in the pyridine ring (δ 7.2–8.5 ppm) and ethoxyphenyl protons (δ 6.8–7.1 ppm). Hydroxyl protons may appear as broad singlets (δ 10–12 ppm) but can be suppressed via deuterium exchange .

- ¹³C NMR : Pyridine carbons (δ 120–150 ppm) and ethoxy carbons (δ 60–70 ppm) confirm connectivity.

- IR Spectroscopy : O-H stretch (~3200 cm⁻¹), C-O (ether) stretch (~1250 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ = 230.0943 Da).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and purification steps due to potential inhalation hazards (GHS Category 4) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers.

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what are common refinement challenges?

Methodological Answer:

-

Data Collection : Use single crystals grown via slow evaporation (solvent: ethanol/water). Collect data at 100 K to minimize thermal motion .

-

Refinement : Employ SHELXL for least-squares refinement. Challenges include:

-

Key Crystallographic Parameters :

Parameter Value Space Group P2₁/c R-factor <0.05 C-O Bond Length 1.36 ± 0.02 Å

Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare predicted vs. observed NMR shifts.

- Case Study :

- Predicted ¹H NMR (δ 7.8 ppm) vs. Experimental (δ 8.1 ppm) : Adjust for solvent-induced deshielding or intermolecular interactions.

Q. What strategies are effective for analyzing reaction mechanisms in the synthesis of this compound derivatives?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates (e.g., boronate ester formation in Suzuki coupling) .

- Isotopic Labeling : Use deuterated reagents to trace proton transfer steps in hydroxylation reactions.

- Computational Modeling : Employ Gaussian or ORCA to map potential energy surfaces for key steps (e.g., oxidative addition in Pd catalysis) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data regarding the conformation of the ethoxyphenyl substituent?

Methodological Answer:

Q. What experimental controls are essential when reproducing reported synthetic yields for this compound?

Methodological Answer:

-

Control Experiments :

- Catalyst Purity : Test commercial Pd catalysts via ICP-MS for trace metal contaminants.

- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) to prevent Pd oxidation.

-

Yield Reproducibility Table :

Lab Catalyst Batch Yield (%) Notes A Lot#123 65 Anhydrous conditions B Lot#456 58 Trace O₂ present

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.